beta-Methyl-DL-ornithine
Description
Beta-Methyl-DL-ornithine is a synthetic derivative of DL-ornithine, a non-proteinogenic amino acid involved in the urea cycle and polyamine biosynthesis. This modification likely alters its biochemical interactions, particularly in enzyme inhibition pathways.
DL-Ornithine itself has the molecular formula C₅H₁₂N₂O₂, a molar mass of 132.16 g/mol, and a CAS number of 616-07-9 . Its thermodynamic properties include a solid-state enthalpy of combustion (ΔcH°solid) of -3029.9 ± 1.8 kJ/mol and entropy (S°solid) of 193.3 J/mol·K .
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2,5-diamino-3-methylpentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(2-3-7)5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10) |
InChI Key |
HYUPFEBCCJWDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data: No direct thermodynamic or crystallographic data exists for beta-Methyl-DL-ornithine in the reviewed sources. Further studies are needed to characterize its enzymatic interactions and pharmacokinetics.
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